![molecular formula C17H19ClN2O3S B5975209 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5975209.png)
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that belongs to the class of piperazine derivatives. CSP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1B receptor, which is a G-protein coupled receptor that is widely expressed in the brain. By binding to this receptor, 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine blocks the binding of serotonin and prevents its downstream signaling pathways. This leads to a decrease in the levels of serotonin in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to affect various physiological processes, such as pain perception, locomotor activity, and anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its high selectivity and potency as a 5-HT1B receptor antagonist. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions that could be pursued in the study of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One potential area of research is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, particularly in the treatment of disorders that are associated with abnormal serotonin levels in the brain. Finally, the development of new derivatives of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine that have improved solubility and selectivity could also be an interesting avenue for future research.
Synthesis Methods
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can be synthesized using a simple method that involves the reaction of 1-(2-chlorophenyl)piperazine with p-methoxybenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is obtained in high yield after purification.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the 5-HT1B receptor, which is involved in the regulation of serotonin levels in the brain. This makes 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine a valuable tool for studying the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
1-(2-chlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-14-6-8-15(9-7-14)24(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZCPHLCHXZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine |
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